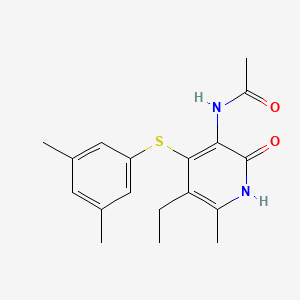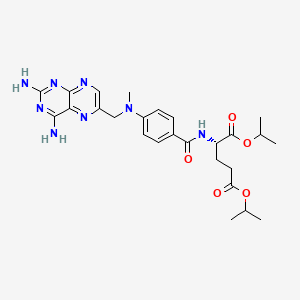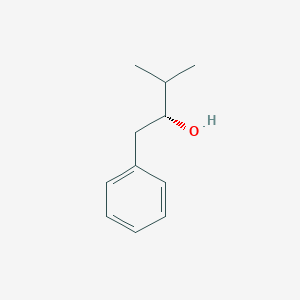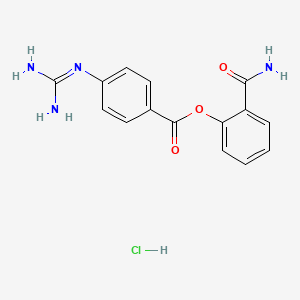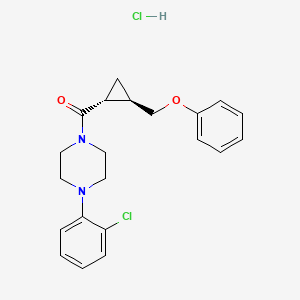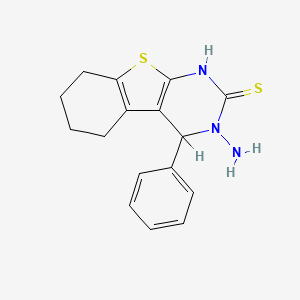![molecular formula C19H20O6S B15189487 (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione CAS No. 138278-93-0](/img/structure/B15189487.png)
(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[97003,905,7012,16]octadeca-1(11),12(16),17-triene-2,10-dione is a complex organic molecule with a unique structure This compound is characterized by its multiple ring systems, including a thiapentacyclo structure, and the presence of functional groups such as hydroxyethyl and dioxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include cyclization reactions, oxidation, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to maintain consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the dioxo groups may produce diols.
Applications De Recherche Scientifique
The compound (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[97003,905,7
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a catalyst in certain reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or as a probe in biochemical studies.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: It may find applications in materials science, such as in the development of new polymers or as a component in advanced materials.
Mécanisme D'action
The mechanism by which (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione include:
Uniqueness
What sets this compound apart from similar ones is its unique thiapentacyclo structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
138278-93-0 |
|---|---|
Formule moléculaire |
C19H20O6S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione |
InChI |
InChI=1S/C19H20O6S/c1-8-5-12-15(10-3-4-26(23,24)18(8)10)17(22)13-7-19(9(2)20)14(25-19)6-11(13)16(12)21/h5,9,11,13-14,20H,3-4,6-7H2,1-2H3/t9?,11-,13+,14-,19?/m0/s1 |
Clé InChI |
YJZFMELREUNDIT-QXOKERRDSA-N |
SMILES isomérique |
CC1=CC2=C(C3=C1S(=O)(=O)CC3)C(=O)[C@@H]4CC5([C@@H](O5)C[C@@H]4C2=O)C(C)O |
SMILES canonique |
CC1=CC2=C(C3=C1S(=O)(=O)CC3)C(=O)C4CC5(C(O5)CC4C2=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


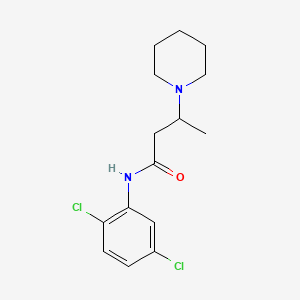

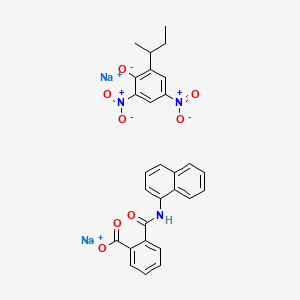
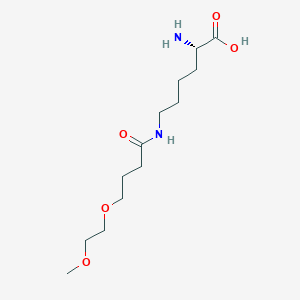
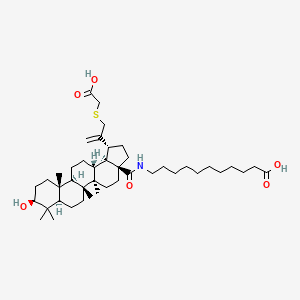
![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)
